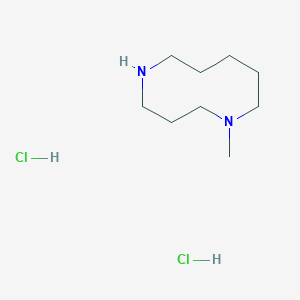

1-Methyl-1,5-diazecane dihydrochloride

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Properties

IUPAC Name |

1-methyl-1,5-diazecane;dihydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H20N2.2ClH/c1-11-8-4-2-3-6-10-7-5-9-11;;/h10H,2-9H2,1H3;2*1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OWUWABBPDTXIGF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCCCCNCCC1.Cl.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H22Cl2N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

229.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 1 Methyl 1,5 Diazecane Dihydrochloride and Analogous Systems

Established Synthetic Pathways to 1,5-Diazecanes and Related Macrocycles

The formation of medium-sized rings like diazecanes presents unique synthetic challenges due to unfavorable entropic factors and transannular strain. hanyang.ac.krnih.gov Nevertheless, several effective methodologies have been developed, including cycloaddition reactions, aza-Prins type cyclizations, and various ring-closing strategies.

Cycloaddition Reactions in Macrocyclic Polyamine Synthesis

Cycloaddition reactions are a cornerstone in the synthesis of macrocyclic polyamines, providing a direct route to the desired ring structure. royalsocietypublishing.orgnih.govnih.gov A prevalent approach involves the reaction of two precursor molecules that contain the complementary halves of the target macrocycle. libretexts.org

One common method is the cycloaddition of dihalides with protected diamines. royalsocietypublishing.org To prevent polymerization and favor the desired intramolecular cyclization, these reactions are often conducted under high-dilution conditions. The amino groups of the diamine are typically protected with groups such as tosyl (Ts), mesyl (Ms), or benzyloxycarbonyl (Cbz) to enhance stability and control reactivity. royalsocietypublishing.org Another variation uses disulfonates as excellent leaving groups in place of halogens, reacting them with protected diamines, often in the form of their bissulfonamide sodium salts to increase nucleophilicity. royalsocietypublishing.orgresearchgate.net

For the direct synthesis of N-alkylated macrocycles, a common strategy is the cycloaddition of diaminodihalides with monoamines. royalsocietypublishing.org This approach can be advantageous as the resulting N-alkylated polyamines often exhibit enhanced stability against oxidation compared to their unprotected counterparts. royalsocietypublishing.org

Table 1: Key Components in Cycloaddition for Macrocycle Synthesis

| Reactant Type 1 | Reactant Type 2 | Common Protecting Groups | Key Condition |

|---|---|---|---|

| Dihalides | Protected Diamines | Ts, Ms, Boc, Bn, Ac | High Dilution |

| Disulfonates | Protected Diamines | Ts, Ms, Boc, Bn, Ac | High Dilution |

| Diaminodihalides | Monoamines | N/A (Direct N-Alkylation) | N/A |

Aza-Prins Type Cyclization Protocols for Medium-Ring Nitrogen Heterocycles

The aza-Prins cyclization has emerged as a powerful strategy for constructing a wide array of nitrogen-containing heterocycles. hanyang.ac.krresearchgate.net This reaction involves the intramolecular trapping of an in situ generated iminium or N-acyliminium ion by a nucleophilic olefin. hanyang.ac.krresearchgate.net While extensively used for 5- and 6-membered rings, its application to medium-sized rings like diazecanes is less common but highly innovative. hanyang.ac.kr

A notable example is the stereocontrolled synthesis of 1,6-diazecanes (a close isomer of the 1,5-diazecane system) through a tandem aza-Prins type dimerization and cyclization process. hanyang.ac.krrsc.org This protocol represents a novel strategy for the direct formation of 10-membered N-heterocycles. hanyang.ac.krrsc.org The reaction can be promoted by various Brønsted or Lewis acid catalysts, with iron(III) halides being an effective option for promoting the cyclization between unsaturated tosylamines and aldehydes. researchgate.net The versatility of this method allows for the synthesis of diverse heterocyclic systems, including piperidines and 1,4-oxazepanes. rsc.org

Ring-Closing Strategies and Intramolecular Cyclizations for Diazecane Formation

Intramolecular cyclization is a direct and attractive, albeit challenging, strategy for forming medium-sized rings. nih.govresearchgate.net Among the most powerful techniques in this category is Ring-Closing Metathesis (RCM).

RCM utilizes transition metal catalysts, most notably those based on ruthenium (e.g., Grubbs catalysts), to facilitate the intramolecular reaction between two terminal alkene functionalities within a single precursor molecule. wikipedia.orgorganic-chemistry.org The reaction forms a new cyclic alkene, and the primary driving force is the entropically favorable release of a small, volatile byproduct, typically ethylene. wikipedia.orgorganic-chemistry.org This methodology is highly valued for its tolerance of a wide range of functional groups and its ability to form rings of various sizes, from 5-membered rings up to large 90-membered macrocycles. wikipedia.orgnih.govnumberanalytics.com The synthesis of nitrogen heterocycles via RCM often requires the use of N-protected precursors to prevent coordination of the amine to the metal catalyst, which could lead to its deactivation. nih.gov

Beyond RCM, other intramolecular cyclization methods catalyzed by transition metals such as palladium and copper have been developed. nih.gov These can involve the formation of either carbon-carbon or carbon-heteroatom bonds to complete the ring structure. nih.gov For instance, a Pd(II)-catalyzed oxidative intramolecular cis-aminopalladation has been used to achieve an 8-endo-trig cyclization, forming a 1,5-diazocin-6-one derivative. nih.gov

Table 2: Comparison of Ring-Closing Strategies for N-Heterocycles

| Strategy | Catalyst/Reagent | Driving Force / Mechanism | Key Features |

|---|---|---|---|

| Ring-Closing Metathesis (RCM) | Grubbs Catalysts (Ru-based) | Release of ethylene; Metallacyclobutane intermediate wikipedia.orgorganic-chemistry.org | High functional group tolerance; Forms cyclic alkenes wikipedia.orgnih.gov |

| Intramolecular N-Arylation | Palladium (Pd) Catalysts | Reductive elimination | Forms C-N bonds to close the ring nih.gov |

| Hydroamination/Friedel-Crafts | Copper (Cu) Catalysts | Tandem 5-endo-dig cyclization followed by alkylation | Can create bridged and fused ring systems nih.gov |

Strategies for N-Methylation in Cyclic Diamine Synthesis

Introducing a methyl group onto a nitrogen atom within a macrocycle is a crucial step for synthesizing compounds like 1-Methyl-1,5-diazecane dihydrochloride (B599025). This can be achieved through direct methylation of the pre-formed macrocycle or by using precursors that already contain the methylated nitrogen.

Direct N-Methylation Approaches to Macrocyclic Diamines

Direct N-methylation involves treating a cyclic diamine with a methylating agent. A variety of reagents and protocols have been established for this purpose. The classic Eschweiler-Clarke reaction, which uses a mixture of formaldehyde (B43269) and formic acid, is a standard procedure for the reductive methylation of amines. psu.edu

Other common methylating agents include methyl iodide, dimethyl sulfate, and dimethyl carbonate. researchgate.netchemrxiv.org However, a significant challenge in the methylation of diamines is controlling the selectivity, as reactions can often yield a mixture of mono-methylated, di-methylated, and unreacted products. researchgate.net

In recent years, there has been a push toward more sustainable and environmentally friendly methylation methods. chemrxiv.org This includes the use of C1 sources like carbon dioxide (CO₂) or methanol (B129727) in the presence of a suitable catalyst, such as ruthenium complexes. researchgate.netchemrxiv.org These approaches offer a greener alternative to traditional, more toxic methylating agents. chemrxiv.org The synthesis of N-methylated cyclic peptides, a related field, has also seen the development of simplified, solid-support-based methylation methods that can be performed rapidly. nih.govresearchgate.net

Synthesis via N-Alkoxymethylated Azaheterocycles and Related Derivatives

An alternative to direct methylation is the use of N-alkoxymethylated azaheterocycles as versatile synthetic intermediates. eurekaselect.com N-alkoxymethylation can produce multipurpose mixed acetals which can serve as precursors for a range of derivatives. eurekaselect.com These compounds are typically synthesized by reacting an azaheterocycle with dialkoxymethanes in the presence of a Lewis acid or through other related methods. eurekaselect.com The N-alkoxymethyl group can then be subjected to further chemical transformations to yield the final N-methylated product, providing an indirect but potentially more controlled route to the target molecule. eurekaselect.com

Stereoselective Synthesis of 1,5-Diazecane Derivatives

Achieving stereochemical control is paramount in modern drug discovery and development. For 1,5-diazecane systems, which can possess multiple stereocenters, both diastereoselective and enantioselective methods are crucial for accessing specific, biologically active isomers.

Control of Diastereoselectivity in Diazecane Ring Construction

The spatial arrangement of substituents on the diazecane ring can significantly influence molecular conformation and, consequently, biological activity. Controlling diastereoselectivity during ring formation is therefore a key synthetic goal. One powerful strategy involves a tandem aza-Prins type dimerization and cyclization process. This method has been successfully applied to the stereocontrolled synthesis of 1,6-diazecanes, close structural relatives of the 1,5-diazecane system. rsc.orghanyang.ac.kr The reaction proceeds through the formation of an N-acyliminium ion, which undergoes a cyclization cascade to furnish the ten-membered ring with defined stereochemistry. rsc.org While specific examples for 1,5-diazecanes are less common, the principles of using conformationally biased precursors or substrate-controlled reactions to guide the stereochemical outcome are broadly applicable. For instance, intramolecular cyclizations where existing stereocenters on the acyclic precursor dictate the stereochemistry of newly formed centers in the ring are a common approach.

Enantioselective Approaches to Chiral Cyclic Amines

The synthesis of enantiomerically pure cyclic amines, including diazecane precursors, is a significant area of research. A major challenge lies in developing catalytic asymmetric methods that are effective for medium-sized rings. cas.cn Transition-metal-catalyzed reactions have emerged as a powerful tool in this domain.

One notable advancement is the use of Molybdenum-catalyzed asymmetric ring-closing metathesis (ARCM). This method has proven highly effective for preparing a variety of small- and medium-ring unsaturated N-containing heterocycles with exceptional levels of enantioselectivity (up to >98% enantiomeric excess, or ee). acs.orgnih.govnih.govresearchgate.net The reaction can be performed with catalysts prepared in situ from commercially available reagents and, in some cases, without the need for a solvent, highlighting its practicality and environmental advantages. acs.orgnih.gov

Another strategy involves the asymmetric intramolecular hydroamination of olefins. Copper-catalyzed methods, using an enantiopure bidentate phosphine (B1218219) ligand, have been developed for the synthesis of medium-sized N,O-heterocycles, demonstrating the potential of this approach for constructing chiral nitrogen-containing rings. mdpi.com Similarly, iridium-catalyzed asymmetric hydrogenation has been used to create chiral 1,4-dihydroquinolines from quinoline (B57606) precursors, achieving high yields and excellent enantioselectivity (up to 99% ee). nih.gov These enantioselective methods provide access to optically pure building blocks that can be elaborated into complex targets like chiral 1,5-diazecane derivatives.

| Method | Catalyst/Ligand System | Ring Size | Yield | Enantiomeric Excess (ee) | Reference |

|---|---|---|---|---|---|

| Asymmetric Ring-Closing Metathesis (ARCM) | Mo-based chiral catalyst | 7 | 90% | 95% | acs.org |

| Asymmetric Ring-Closing Metathesis (ARCM) | Mo-based chiral catalyst | 8 | 93% | >98% | acs.orgnih.gov |

| Asymmetric Intramolecular Hydroamination | Cu(OAc)₂ / Chiral Phosphine Ligand | Medium N,O-heterocycles | Not specified | Not specified | mdpi.com |

| Asymmetric Partial Hydrogenation | Chiral Ir-SpiroPAP catalyst | 6 (1,4-Dihydroquinolines) | up to 95% | up to 99% | nih.gov |

Innovative and Sustainable Synthetic Approaches

Modern synthetic chemistry places a strong emphasis on developing environmentally friendly and efficient processes. These "green chemistry" principles are being applied to the synthesis of heterocyclic compounds, including diazecane precursors.

Sustainable approaches often involve the use of plant extracts or microorganisms for the biosynthesis of nanoparticles, which can then act as catalysts. nih.govnih.gov This field, known as phytonanotherapy, offers an eco-friendly alternative to traditional chemical synthesis methods that often rely on hazardous reagents. nih.govwisdomlib.org For instance, the green synthesis of silver nanoparticles using extracts from sources like Eleusine coracana seeds provides a cost-effective and environmentally benign route to catalytic materials. wisdomlib.org

Spectroscopic and Structural Characterization of 1 Methyl 1,5 Diazecane Dihydrochloride

Advanced Nuclear Magnetic Resonance Spectroscopy for Structural Elucidation

NMR spectroscopy is the principal technique for the structural determination of 1-Methyl-1,5-diazecane dihydrochloride (B599025), enabling the unambiguous assignment of its proton and carbon frameworks and providing insight into its conformational properties.

The ¹H NMR spectrum of 1-Methyl-1,5-diazecane dihydrochloride is characterized by signals corresponding to the protons of the N-methyl group and the methylene (B1212753) (CH₂) units of the ten-membered ring. In the dihydrochloride form, both nitrogen atoms are protonated, creating positively charged ammonium (B1175870) centers. This has a significant deshielding effect on adjacent protons, causing their signals to appear at a lower field (higher ppm value) compared to the neutral amine.

The N-methyl protons are expected to produce a singlet, as they are not typically coupled to other protons. The methylene protons throughout the ring will exhibit more complex splitting patterns (multiplets) due to spin-spin coupling with neighboring non-equivalent protons. Protons on carbons directly attached to the nitrogen atoms (N-CH₂) will be the most deshielded and appear furthest downfield.

Table 1: Predicted ¹H NMR Data for this compound in D₂O

| Group | Predicted Chemical Shift (δ, ppm) | Multiplicity | Notes |

|---|---|---|---|

| N-CH₃ | ~3.0 | Singlet | Signal for the methyl group attached to the tertiary nitrogen. |

| N-CH₂ | 3.2 - 3.6 | Multiplet | Methylene protons adjacent to the nitrogen atoms, shifted downfield. |

| C-CH₂-C | 1.9 - 2.3 | Multiplet | Methylene protons further from the nitrogen atoms. |

The ¹³C NMR spectrum provides direct information about the carbon skeleton of the molecule. Due to the symmetry of the ring, several of the seven methylene carbons may be chemically equivalent, potentially reducing the total number of observed signals. The chemical shifts are strongly influenced by the electronegativity of the adjacent nitrogen atoms. Carbons bonded to nitrogen (N-CH₂) are deshielded and resonate at a lower field than the other aliphatic carbons in the ring. The N-methyl carbon signal is also a key diagnostic peak.

Table 2: Predicted ¹³C NMR Data for this compound in D₂O

| Carbon Atom | Predicted Chemical Shift (δ, ppm) | Notes |

|---|---|---|

| N-CH₃ | 45 - 50 | Carbon of the N-methyl group. |

| N-CH₂ | 50 - 60 | Carbons adjacent to the nitrogen atoms. |

Two-dimensional (2D) NMR experiments are essential for confirming the assignments made from 1D spectra and establishing the precise connectivity of atoms. libretexts.org

COSY (Correlation Spectroscopy): This homonuclear experiment maps the coupling relationships between protons (¹H-¹H correlations). Cross-peaks in a COSY spectrum connect protons that are coupled, typically through two or three bonds. This technique would be used to trace the sequence of methylene groups around the diazecane ring, confirming the proton-proton connectivity.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates the chemical shifts of protons with the carbons to which they are directly attached (one-bond ¹H-¹³C correlations). Each cross-peak in an HSQC spectrum links a specific proton signal to its corresponding carbon signal, allowing for the definitive assignment of the carbon framework based on the proton assignments. libretexts.org

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC technique reveals longer-range correlations between protons and carbons, typically over two or three bonds (²JCH, ³JCH). This is particularly useful for identifying connectivity around atoms that lack protons, such as quaternary carbons, or for linking different parts of the molecule. For this compound, HMBC would show correlations from the N-methyl protons to the adjacent ring carbons, confirming the position of the methyl group.

Vibrational Spectroscopy Applications

Vibrational spectroscopy probes the molecular vibrations of the compound, providing a distinct fingerprint and identifying the functional groups present.

The IR spectrum of this compound is dominated by absorptions characteristic of an aliphatic amine salt. The most prominent feature is a very broad and strong absorption band spanning the ~2700-2400 cm⁻¹ region. This band arises from the N⁺-H stretching vibrations of the secondary and tertiary ammonium groups formed by the protonation of the nitrogen atoms. Standard aliphatic C-H stretching and bending vibrations are also clearly visible.

Table 3: Characteristic IR Absorption Bands for this compound

| Predicted Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Intensity |

|---|---|---|---|

| 2950 - 2850 | C-H Stretch | Aliphatic CH₂, CH₃ | Medium-Strong |

| 2700 - 2400 | N⁺-H Stretch | Secondary & Tertiary Ammonium | Strong, Broad |

| 1620 - 1560 | N⁺-H Bend | Secondary Ammonium (NH₂⁺) | Medium |

| 1470 - 1450 | C-H Bend | CH₂ Scissoring | Medium |

Raman spectroscopy serves as a valuable complement to IR spectroscopy. While IR is sensitive to polar bonds like N-H and C-N, Raman spectroscopy is particularly effective for analyzing non-polar, symmetric bonds. Therefore, the Raman spectrum of this compound would be expected to show strong signals for the C-C stretching and CH₂ twisting and rocking modes of the hydrocarbon backbone. This makes it an excellent tool for confirming the structure of the carbon skeleton. Furthermore, because the Raman spectrum provides a sharp, well-resolved fingerprint of the molecule, it is highly useful for assessing the sample's purity, as impurities would introduce extraneous peaks.

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a fundamental tool for determining the molecular weight and structural features of a molecule through ionization and analysis of the mass-to-charge ratio of the resulting ions.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-resolution mass spectrometry provides a highly accurate measurement of a molecule's mass, which can be used to confirm its elemental composition. For this compound, with the chemical formula C9H22Cl2N2, the theoretical monoisotopic mass of the neutral molecule is 228.1160041 Da. nih.gov In practice, ESI-MS (Electrospray Ionization Mass Spectrometry) would typically analyze the cationic form, [C9H21N2]+, which is formed by the protonation of one of the nitrogen atoms. The exact mass of this cation is crucial for unambiguous identification.

| Species | Chemical Formula | Theoretical Monoisotopic Mass (Da) |

|---|---|---|

| Neutral Molecule | C9H22Cl2N2 | 228.1160041 |

| Protonated Cation [M+H]+ | [C9H21N2]+ | 157.17047 |

Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Analysis

Tandem mass spectrometry (MS/MS) is employed to deduce the structural arrangement of a molecule by fragmenting a selected precursor ion and analyzing the resulting product ions. While specific experimental MS/MS data for this compound is not detailed in the available literature, its fragmentation pathways can be predicted based on the established principles for aliphatic and cyclic amines. projectguru.in

Upon collision-induced dissociation (CID), the protonated molecular ion of 1-Methyl-1,5-diazecane would be expected to undergo fragmentation through several key pathways:

Alpha-Cleavage: The most common fragmentation mechanism for aliphatic amines involves cleavage of the carbon-carbon bond adjacent to the nitrogen atom. projectguru.inlibretexts.org This results in the formation of a stable, resonance-stabilized iminium cation. For 1-Methyl-1,5-diazecane, alpha-cleavage could occur at various points around the ring and adjacent to the N-methyl group.

Ring-Opening Fragmentation: Cyclic compounds often undergo initial ring cleavage to form a linear ion, which then fragments further. nih.govmdpi.comnih.gov This process can be complex, as the initial ring-opening can occur at different bonds, leading to a variety of subsequent fragmentation patterns. frontierspartnerships.orgresearchgate.net

Loss of Small Neutral Molecules: The loss of small, stable neutral molecules like ammonia (B1221849) (NH3) or methylamine (B109427) (CH3NH2) can also occur, particularly after initial ring fragmentation.

The analysis of these fragmentation patterns provides valuable information for confirming the connectivity of the atoms within the 10-membered diazecane ring and the position of the methyl substituent.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. nih.govmdpi.com A single-crystal X-ray diffraction study of this compound would provide unambiguous confirmation of its molecular structure.

Although a specific crystal structure has not been publicly reported, such an analysis would reveal critical structural details:

Conformation of the Diazecane Ring: It would establish the exact puckering and conformation (e.g., boat-chair, crown) of the 10-membered ring in the solid state. aps.org

Stereochemistry: The relative positions of the substituents on the ring would be definitively determined.

Bond Lengths and Angles: Precise measurements of all bond lengths (C-C, C-N) and angles would be obtained.

Intermolecular Interactions: The analysis would show how the dihydrochloride salt packs in the crystal lattice, detailing the hydrogen bonding interactions between the protonated amine groups (N+-H) and the chloride counter-ions (Cl-).

| Parameter | Information Provided by X-ray Crystallography |

|---|---|

| Crystal System | e.g., Monoclinic, Orthorhombic |

| Space Group | Symmetry of the unit cell (e.g., P2₁/c) |

| Unit Cell Dimensions | a, b, c dimensions (Å) and angles (α, β, γ) |

| Molecular Conformation | Precise 3D shape of the 10-membered ring |

| Hydrogen Bonding | Distances and angles of N-H···Cl interactions |

Other Spectroscopic Methods for Electronic Structure and Characterization

While mass spectrometry and X-ray crystallography define molecular formula and solid-state structure, other spectroscopic techniques are used to probe the electronic properties of a molecule.

For saturated aliphatic amines like 1-Methyl-1,5-diazecane, the electronic transitions require high energy. Consequently, their ultraviolet (UV) absorptions occur at very short wavelengths (typically below 220 nm). libretexts.org These absorptions correspond to n→σ* transitions, where a non-bonding electron from a nitrogen lone pair is excited to an antibonding sigma orbital. libretexts.orgacs.org Due to their low intensity and position in the far-UV region, these transitions are not generally useful for routine characterization. The absence of chromophores (i.e., unsaturated groups like C=C, C=O, or aromatic rings) means that this compound does not exhibit significant absorption in the standard UV-Visible (200-800 nm) range.

Therefore, while techniques like NMR and IR spectroscopy are indispensable for confirming the compound's functional groups and proton/carbon framework, methods focused on electronic transitions (like UV-Vis spectroscopy) provide limited structural information for this type of saturated molecule. projectguru.inresearchgate.net

Reactivity and Reaction Mechanisms of 1 Methyl 1,5 Diazecane Dihydrochloride in Organic Transformations

Nucleophilicity and Basicity of Nitrogen Centers in Diazecane Systems

The chemical behavior of 1-Methyl-1,5-diazecane is largely dictated by the lone pairs of electrons on its two nitrogen atoms, which confer both nucleophilic and basic properties to the molecule. Nucleophilicity relates to the ability of the nitrogen to attack an electrophilic carbon, a kinetic phenomenon, while basicity refers to its ability to accept a proton, a thermodynamic property.

The ten-membered ring of the diazecane system imparts significant conformational flexibility, which in turn influences the accessibility of the nitrogen lone pairs and, consequently, their reactivity. Compared to smaller cyclic diamines, the larger ring size can lead to transannular interactions, where one nitrogen atom can affect the reactivity of the other across the ring.

The presence of a methyl group on one of the nitrogen atoms in 1-Methyl-1,5-diazecane has a pronounced effect on its electronic and steric properties. Alkyl groups are electron-donating, which increases the electron density on the nitrogen atom, thereby enhancing its basicity. However, the steric hindrance introduced by the methyl group can modulate its nucleophilicity. In reactions where the electrophile is sterically demanding, the unsubstituted nitrogen may be the preferred site of attack.

The reactivity of N-substituted azacycles is a balance between these electronic and steric factors. For instance, in a series of N-alkylated amines, an increase in alkyl substitution generally leads to an increase in basicity due to the inductive effect of the alkyl groups. However, nucleophilicity does not always follow the same trend, as steric hindrance can become a dominant factor.

Table 1: General Trends in Basicity and Nucleophilicity of Amines

| Amine Type | General Basicity Trend | General Nucleophilicity Trend (in protic solvents) | Key Influencing Factors |

|---|---|---|---|

| Primary (RNH₂) | Less basic than secondary | Less nucleophilic than secondary | Moderate steric hindrance, solvation effects |

| Secondary (R₂NH) | More basic than primary and tertiary | More nucleophilic than primary | Increased electron density, moderate steric hindrance |

Note: These are general trends and can be influenced by the specific alkyl groups and reaction conditions.

Carbon-Hydrogen Functionalization Adjacent to Nitrogen in Azacycles

The functionalization of C-H bonds adjacent to nitrogen atoms in saturated heterocycles is a powerful tool for the synthesis of complex molecules. Transition metal catalysis has emerged as a key strategy for achieving such transformations with high selectivity.

Palladium-catalyzed reactions have been extensively developed for the alkenylation of C(sp³)–H bonds in azacycles. These reactions typically proceed through a directed C-H activation mechanism, where a directing group on the nitrogen atom coordinates to the palladium catalyst, bringing it into proximity with the target C-H bond. While specific examples involving 1,5-diazecane are not extensively documented, the general principles can be applied. For a molecule like 1-Methyl-1,5-diazecane, a suitable directing group would need to be installed on one of the nitrogen atoms to facilitate regioselective alkenylation at an adjacent methylene (B1212753) group. The choice of ligands and oxidants is crucial for the efficiency and selectivity of these reactions.

Iridium catalysts have proven to be highly effective for the α-alkylation of saturated azacycles with olefins. ontosight.airesearchgate.net These reactions often proceed via a hydrogen-borrowing mechanism, where the iridium catalyst temporarily removes a hydrogen atom from the α-carbon to form an enamine intermediate, which then reacts with the olefin. ontosight.ai The catalyst then returns the hydrogen to complete the alkylation. The development of novel directing groups has expanded the scope of these reactions to include a variety of azacycles, including piperidines and azepanes. ontosight.ai Although direct studies on 1,5-diazecane are limited, the established methodologies for other medium- and large-ring azacycles suggest that similar transformations could be achievable with appropriate catalyst and directing group selection.

Table 2: Comparison of Palladium- and Iridium-Catalyzed C-H Functionalization of Azacycles

| Feature | Palladium-Catalyzed C-H Alkenylation | Iridium-Catalyzed α-C(sp³)–H Alkylation |

|---|---|---|

| Typical Substrate | Azacycle with a directing group | Saturated azacycle |

| Coupling Partner | Alkenes | Olefins |

| General Mechanism | Directed C-H activation | Hydrogen borrowing/transfer hydrogenation |

| Key Intermediates | Palladacycle | Iridacycle, enamine |

| Selectivity | Often directed by the position of the directing group | Typically at the α-position to the nitrogen |

Intermolecular and Intramolecular Reactions Involving N-Methylated Macrocyclic Diamines

The presence of two nitrogen atoms within the flexible ten-membered ring of 1-Methyl-1,5-diazecane allows for a range of intermolecular and intramolecular reactions. The N-methyl group can influence the regioselectivity of these reactions.

In intermolecular reactions, the two nitrogen atoms can act as independent nucleophiles or bases. For example, in reactions with bifunctional electrophiles, both nitrogen atoms can potentially react, leading to the formation of bridged or fused bicyclic systems.

Intramolecular reactions are particularly interesting in macrocyclic systems like diazecanes. Transannular reactions, where a functional group on one part of the ring reacts with an atom or group on another part, are well-documented in medium-sized rings. For an appropriately substituted 1-Methyl-1,5-diazecane derivative, intramolecular cyclization could lead to the formation of bicyclic products with unique stereochemistry. For instance, the stereoselective synthesis of 1,6-diazecanes, an isomer of the 1,5-diazecane system, has been achieved through a tandem aza-Prins type dimerization and cyclization process, highlighting the potential for complex intramolecular transformations in these ring systems.

Stereoelectronic Effects on Reaction Pathways and Selectivity

Stereoelectronic effects, which arise from the spatial arrangement of orbitals, play a crucial role in determining the reactivity and selectivity of reactions involving 1-Methyl-1,5-diazecane. The conformation of the ten-membered ring is a key factor. The flexible diazecane ring can adopt various conformations, and the relative energies of these conformers can influence which reaction pathway is favored.

For example, the orientation of the nitrogen lone pairs is critical. In a given conformation, one lone pair might be more accessible for reaction than the other due to steric hindrance or shielding by other parts of the ring. Furthermore, the alignment of orbitals can stabilize or destabilize transition states. For instance, in a nucleophilic attack, the trajectory of the incoming nucleophile relative to the electrophile's orbitals is important for efficient bond formation.

In C-H activation reactions, the stereoelectronic requirements of the transition metal catalyst dictate which C-H bonds are accessible for activation. The catalyst must be able to approach the C-H bond with the correct geometry for oxidative addition to occur. The conformational preferences of the 1-Methyl-1,5-diazecane ring will therefore have a direct impact on the feasibility and outcome of such reactions.

Table 3: Compound Names Mentioned in the Article

| Compound Name |

|---|

| 1-Methyl-1,5-diazecane dihydrochloride (B599025) |

| Piperidine |

Despite a comprehensive search for scientific literature, no specific studies detailing the reactivity and reaction mechanisms of 1-Methyl-1,5-diazecane dihydrochloride in organic transformations, specifically focusing on mechanistic investigations using combined experimental and computational approaches, could be located.

Consequently, without any available research findings, data tables, or detailed mechanistic insights from combined experimental and computational studies on this compound, it is not possible to generate the requested scientific article. The foundational information necessary to construct an accurate and informative section on this topic is absent from the current body of scientific literature accessible through the performed searches.

Advanced Analytical Methodologies for 1 Methyl 1,5 Diazecane Dihydrochloride in Research

Chromatographic Techniques for Compound Separation, Purity Assessment, and Quantification

Chromatographic methods are fundamental in the analytical workflow for 1-Methyl-1,5-diazecane dihydrochloride (B599025), enabling its separation from impurities, assessment of its purity, and precise quantification. The choice of technique depends on the compound's physicochemical properties, such as polarity, volatility, and charge.

High-Performance Liquid Chromatography (HPLC) Method Development

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of non-volatile compounds like 1-Methyl-1,5-diazecane dihydrochloride. Method development is critical for achieving adequate separation and quantification.

Column and Mobile Phase Selection: Due to the polar and basic nature of the analyte, a mixed-mode column, such as a Coresep 100, which utilizes both reversed-phase and cation-exchange mechanisms, can be effective. helixchrom.com This approach allows for the retention of highly polar basic compounds that are not well-retained on traditional C18 columns. helixchrom.com Alternatively, reversed-phase columns (e.g., C18) can be used with an acidic mobile phase containing an ion-pairing agent like trifluoroacetic acid (TFA) to improve retention and peak shape. helixchrom.com The mobile phase typically consists of a mixture of an aqueous buffer (e.g., ammonium (B1175870) acetate (B1210297) or formate) and an organic modifier like acetonitrile (B52724) or methanol (B129727). mdpi.comnih.gov Gradient elution is often employed to ensure the separation of impurities with different polarities.

Detection: As this compound lacks a strong chromophore, direct UV detection can be challenging. Therefore, detection methods such as Evaporative Light Scattering Detection (ELSD) or Charged Aerosol Detection (CAD) are more suitable. Pre-column derivatization with a UV-active or fluorescent tag, such as o-phthaldiadehyde (OPA) or 2,6-dimethyl-4-quinolinecarboxylic acid N-hydroxysuccinimide ester (DMQC-OSu), is another strategy to enhance detection sensitivity with UV or fluorescence detectors. nih.govsigmaaldrich.com

Purity Assessment and Quantification: Method validation according to ICH guidelines is essential to ensure linearity, accuracy, precision, and robustness. waters.com Purity is assessed by calculating the peak area percentage of the main compound relative to all detected peaks. Quantification is achieved by creating a calibration curve with standards of known concentrations.

Interactive Data Table: Illustrative HPLC Method Parameters

| Parameter | Condition 1: Mixed-Mode | Condition 2: Reversed-Phase with Ion-Pairing |

|---|---|---|

| Column | Coresep 100 (4.6x150 mm, 2.7 µm) | C18 (4.6 x 250 mm, 5 µm) |

| Mobile Phase A | 0.1% TFA in Water | 0.05 M Ammonium Acetate, pH 4.5 |

| Mobile Phase B | 0.1% TFA in Acetonitrile | Acetonitrile |

| Gradient | 5% to 50% B in 15 min | 10% to 60% B in 20 min |

| Flow Rate | 1.0 mL/min | 1.0 mL/min |

| Detector | ELSD | FLD (with OPA derivatization) |

| Expected Retention Time | ~7.5 min | ~9.2 min |

Gas Chromatography (GC) for Volatile Derivatives

Gas Chromatography (GC) is a powerful technique for the analysis of volatile and thermally stable compounds. Direct analysis of polar amines like this compound is challenging due to their low volatility and tendency to interact with the stationary phase, leading to poor peak shape. researchgate.netnih.gov Therefore, a derivatization step is mandatory to convert the analyte into a more volatile and less polar derivative. researchgate.netnih.govjfda-online.com

Derivatization: The primary and secondary amine groups in the molecule can be targeted for derivatization. Common approaches include:

Acylation: Using reagents like trifluoroacetic anhydride (B1165640) (TFAA) or pentafluoropropionic anhydride (PFPA) to form stable, volatile amides.

Alkylation/Methylation: Reagents such as dimethylformamide dimethylacetal or a modified Leuckart reaction can be used to produce N-methylated derivatives. oup.comacs.orgsci-hub.ru

Carbamate Formation: Reaction with chloroformates, such as ethyl chloroformate (ECF), yields N-ethoxycarbonyl derivatives that are amenable to GC analysis. nih.govmdpi.comresearchgate.net This method is often performed in an aqueous medium. mdpi.comresearchgate.net

Chromatographic Conditions: A non-polar or medium-polarity capillary column (e.g., DB-5ms or DB-17ms) is typically used for the separation of the resulting derivatives. The oven temperature is programmed to ramp up to ensure the elution of all components. A flame ionization detector (FID) provides good sensitivity for carbon-containing compounds, while a mass spectrometer (MS) offers definitive identification based on mass spectra. mdpi.comresearchgate.net

Interactive Data Table: Comparison of Derivatization Agents for GC Analysis

| Derivatizing Agent | Derivative Type | Reaction Conditions | Advantages |

|---|---|---|---|

| Ethyl Chloroformate (ECF) | N-ethoxycarbonyl | Aqueous, Room Temp | Rapid, suitable for aqueous samples |

| Trifluoroacetic Anhydride (TFAA) | Trifluoroacetamide | Anhydrous, 60°C | Highly volatile derivatives, good for ECD |

| Dimethylformamide dimethylacetal | N-dimethylaminomethylene | Anhydrous, 90°C | Thermally stable, good for GC-MS |

Ion Chromatography (IC) for Charged Species

As a dihydrochloride salt, 1-Methyl-1,5-diazecane exists as a dication in solution, making it an ideal candidate for analysis by Ion Chromatography (IC). thermofisher.com This technique separates ions based on their interaction with a charged stationary phase.

Separation Mechanism: Cation-exchange chromatography is the mode of choice. nih.gov The positively charged 1-methyl-1,5-diazecane cation is introduced onto a cation-exchange column (e.g., Dionex IonPac CS19), which contains negatively charged functional groups. thermofisher.com The analyte is retained and then eluted by a mobile phase (eluent) containing competing cations, such as a methanesulfonic acid solution. thermofisher.com A gradient elution, where the concentration of the competing cation is increased over time, is often used to separate analytes with different charges and affinities for the stationary phase. nih.gov

Detection: Suppressed conductivity detection is the most common detection method in IC. thermofisher.comwisc.edu After the analytical column, the eluent passes through a suppressor device that chemically reduces the background conductivity of the eluent while enhancing the conductivity of the analyte ions. This results in high sensitivity and a stable baseline, allowing for the quantification of the chloride counter-ion as well. wisc.eduthermofisher.com

Capillary Electrophoresis (CE) for Separation Efficiency

Capillary Electrophoresis (CE) offers extremely high separation efficiency and resolution, making it well-suited for the purity assessment of charged species like this compound. wikipedia.org Separation in CE is based on the differential migration of analytes in an electric field. wikipedia.org

Methodology: In Capillary Zone Electrophoresis (CZE), the most common mode of CE, a fused-silica capillary is filled with a background electrolyte (BGE), typically a buffer solution. A high voltage is applied across the capillary, causing the bulk solution to move towards the cathode via electroosmotic flow (EOF). Cationic analytes, like the protonated 1-Methyl-1,5-diazecane, will migrate towards the cathode at a rate determined by their charge-to-size ratio, resulting in separation. nih.gov

Detection and Sensitivity: Similar to HPLC, direct UV detection is limited by the lack of a chromophore. Indirect UV detection, where a UV-absorbing component is added to the BGE, can be used. nih.gov The analyte displaces the BGE component, causing a decrease in absorbance that is detected as a negative peak. nih.gov For enhanced sensitivity, derivatization with a chromophoric or fluorophoric agent can be performed. nih.govspringernature.com Coupling CE with mass spectrometry (CE-MS) provides both high separation efficiency and mass identification. wikipedia.orgnih.govnih.govmdpi.com

Interactive Data Table: Typical CE Parameters for Polyamine Analysis

| Parameter | Setting |

|---|---|

| Capillary | Fused silica, 50 µm i.d., 60 cm total length |

| Background Electrolyte | 20 mM Phosphate buffer, pH 7.5 |

| Voltage | +25 kV |

| Injection | Hydrodynamic (50 mbar for 5 s) |

| Detection | Indirect UV at 214 nm or CE-MS |

| Expected Migration Time | < 10 min |

Hyphenated Techniques for Comprehensive Chemical Profiling

Hyphenated techniques, which couple a separation method with a spectroscopic detection method, provide a wealth of information, enabling both quantification and structural confirmation from a single analysis.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Trace Analysis and Structural Confirmation

The coupling of Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) is an exceptionally powerful tool for the trace analysis and unequivocal identification of compounds in complex matrices. nih.govacs.orgrug.nlnih.gov

Chromatography and Ionization: The HPLC conditions described in section 6.1.1 can be directly transferred to an LC-MS/MS system. The eluent from the HPLC column is introduced into the mass spectrometer's ion source. For a basic compound like 1-Methyl-1,5-diazecane, Electrospray Ionization (ESI) in the positive ion mode is the most effective method for generating gas-phase ions. waters.com The protonated molecular ion [M+H]⁺ and potentially the diprotonated ion [M+2H]²⁺ would be expected.

Tandem Mass Spectrometry (MS/MS): In MS/MS, the precursor ion (e.g., the [M+H]⁺ ion) is selected in the first mass analyzer (Q1), fragmented in a collision cell (Q2) through collision-induced dissociation (CID), and the resulting product ions are analyzed in the second mass analyzer (Q3). This process provides a unique fragmentation pattern that serves as a structural fingerprint of the molecule, ensuring high selectivity and confidence in identification. researchgate.netresearchgate.net For trace quantification, the instrument is operated in Multiple Reaction Monitoring (MRM) mode, where specific precursor-to-product ion transitions are monitored, providing exceptional sensitivity and selectivity. researchgate.netnih.gov This allows for detection at picogram levels or lower. nih.gov

Interactive Data Table: Expected LC-MS/MS Transitions for 1-Methyl-1,5-diazecane

| Precursor Ion (m/z) | Collision Energy (eV) | Major Product Ions (m/z) |

|---|---|---|

| [M+H]⁺ (157.17) | 15 | 114.1, 86.1, 70.1 |

| [M+H]⁺ (157.17) | 25 | 58.1, 44.1 |

| [M+2H]²⁺ (79.09) | 10 | 114.1, 70.1 |

Note: The m/z values for product ions are hypothetical and would need to be determined experimentally.

Gas Chromatography-Mass Spectrometry (GC-MS) for Integrated Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) stands as a powerful and widely utilized technique for the integrated analysis of volatile and semi-volatile compounds such as cyclic amines. mdpi.comjmchemsci.com This hyphenated technique is indispensable in pharmaceutical analysis for identifying and quantifying substances with high sensitivity and specificity. europeanpharmaceuticalreview.com In the context of this compound, GC-MS provides a dual function: the gas chromatography component separates the analyte from the sample matrix, while the mass spectrometry component facilitates its structural elucidation and quantification. jmchemsci.com

Due to the polar nature and potential for hydrogen bonding of amines, direct analysis by GC can be challenging, often leading to poor peak shape and column interaction. vt.edu Therefore, derivatization is a common and crucial step in the sample preparation process. This involves chemically modifying the amine groups to increase their volatility and thermal stability, making them more amenable to GC analysis. Reagents such as propyl chloroformate are used to create less polar derivatives that exhibit better chromatographic behavior. vt.edu

The integrated GC-MS analysis workflow typically involves:

Sample Preparation and Derivatization: The sample containing 1-Methyl-1,5-diazecane is treated with a suitable derivatizing agent to form a more volatile derivative.

Chromatographic Separation: The derivatized sample is injected into the GC, where it is vaporized. An inert carrier gas, such as helium, transports the sample through a capillary column. rjptonline.org The column's stationary phase interacts differently with various components, leading to their separation based on boiling points and polarity.

Mass Spectrometric Detection and Identification: As the separated components elute from the GC column, they enter the mass spectrometer. Here, they are ionized, typically by electron ionization (EI), which fragments the molecules into a predictable pattern. rjptonline.org This fragmentation pattern, or mass spectrum, serves as a "molecular fingerprint," allowing for the unequivocal identification of 1-Methyl-1,5-diazecane by comparing it to spectral libraries or a reference standard. The mass spectrometer can also be operated in selected ion monitoring (SIM) mode for enhanced sensitivity and quantitative accuracy. europeanpharmaceuticalreview.com

The combination of retention time from the GC and the mass spectrum from the MS provides a high degree of confidence in the identification and quantification of the target compound, even at trace levels. fishersci.ca

Method Validation Parameters for Analytical Reliability

To ensure that an analytical method for this compound is suitable for its intended purpose, it must undergo a rigorous validation process. Method validation demonstrates that the procedure is reliable, reproducible, and accurate for the analysis of the specific compound. gavinpublishers.comyoutube.com The parameters for validation are established by international guidelines, such as those from the International Council for Harmonisation (ICH). europa.eu

The core validation parameters ensure the integrity of data generated in a research or quality control setting. mdpi.com These parameters are systematically evaluated to define the performance characteristics and limitations of the analytical method. researchgate.netiiste.org

Interactive Table of Method Validation Parameters

| Parameter | Description | Typical Acceptance Criteria |

| Specificity/Selectivity | The ability to assess the analyte unequivocally in the presence of other components that may be expected to be present, such as impurities or matrix components. gavinpublishers.com | The analyte peak should be well-resolved from other peaks, and its identity confirmed (e.g., by mass spectrometry). |

| Linearity | The ability of the method to elicit test results that are directly proportional to the analyte concentration within a given range. europa.eu | A correlation coefficient (R²) of > 0.99 is generally considered acceptable. researchgate.net |

| Range | The interval between the upper and lower concentration levels of the analyte for which the method has demonstrated suitable linearity, accuracy, and precision. europa.eu | Typically 80% to 120% of the test concentration for an assay of an active substance. europa.eu |

| Accuracy | The closeness of the test results obtained by the method to the true value. It is often determined by recovery studies on spiked samples. europa.eu | For drug products, recovery is often expected to be within 98-102%. gavinpublishers.com |

| Precision | The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. It is assessed at two levels: Repeatability (intra-day) and Intermediate Precision (inter-day). europa.eu | The Relative Standard Deviation (RSD) should typically be ≤2.0%. fda.gov |

| Limit of Detection (LOD) | The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. | Often determined as a signal-to-noise ratio of 3:1. |

| Limit of Quantitation (LOQ) | The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. europa.eu | Often determined as a signal-to-noise ratio of 10:1. europa.eu |

| Robustness | A measure of the method's capacity to remain unaffected by small, but deliberate, variations in method parameters (e.g., temperature, flow rate). europa.eu | The results should remain within the established precision criteria. |

Determination of Absolute Configuration of Cyclic Amines in Chemical Synthesis

The biological activity of chiral molecules, including cyclic amines, is often dependent on their specific three-dimensional arrangement or absolute configuration. whiterose.ac.uk Therefore, the determination of the absolute configuration of compounds like 1-Methyl-1,5-diazecane is a critical aspect of their chemical synthesis and characterization, particularly in pharmaceutical research. frontiersin.orgacs.org

Several methods have been developed for the assignment of absolute configuration to cyclic amines. acs.orgnih.gov A prominent approach involves the use of chiral derivatizing agents to convert the enantiomers of the cyclic amine into diastereomers. These diastereomers possess different physical properties and can be distinguished using analytical techniques.

One advanced strategy is the Competing Enantioselective Conversion (CEC) method . acs.orgacs.org This technique utilizes pseudoenantiomeric acylating agents, such as chiral hydroxamic esters, which compete to react with the enantiopure amine substrate. acs.orgnih.gov The process can be summarized as follows:

Reaction with Chiral Reagents: The enantiopure cyclic amine is reacted with a mixture of two complementary, pseudoenantiomeric chiral reagents in the same flask. acs.org

Formation of Diastereomeric Products: Each chiral reagent reacts with the amine to form a distinct diastereomeric product. The rates of these two competing reactions will differ depending on the stereochemical match between the amine and the chiral reagents.

Analysis of Product Ratio: The ratio of the resulting diastereomeric products is measured, typically using a sensitive technique like Electrospray Ionization-Mass Spectrometry (ESI-MS). acs.org

Configuration Assignment: The product ratio directly reflects the selectivity of the enantioselective reagents. By identifying the faster-reacting reagent, the absolute configuration of the original amine can be confidently assigned using an established mnemonic. acs.org

This method is valued for its sensitivity and applicability to a variety of cyclic amines. nih.govacs.org Other approaches to determining absolute configuration include kinetic resolution, where a chiral catalyst or reagent selectively reacts with one enantiomer of a racemic amine, allowing the unreacted enantiomer to be recovered in an enriched form. researchgate.netacs.orgethz.ch The enantiomeric excess and configuration can then be determined, often after derivatization, using chiral chromatography (HPLC or GC) or spectroscopic methods like NMR. nih.gov

Theoretical and Computational Studies on 1 Methyl 1,5 Diazecane Dihydrochloride Systems

Quantum Chemical Calculations for Electronic Structure and Energetics

Quantum chemical calculations are fundamental to predicting the electronic properties and energies of molecules. These methods, grounded in the principles of quantum mechanics, can be broadly categorized into ab initio, post-Hartree-Fock, and density functional theory approaches.

Ab initio methods, meaning "from first principles," solve the electronic Schrödinger equation without the use of empirical parameters. wikipedia.org The simplest of these is the Hartree-Fock (HF) method, which provides a foundational, albeit approximate, description of the electronic structure by considering each electron in the average field of all other electrons. wikipedia.orgchemeurope.com While computationally efficient, the HF method neglects electron correlation, which can lead to inaccuracies, particularly in predicting bond energies and reaction barriers. uni-rostock.de

To achieve higher accuracy, post-Hartree-Fock methods have been developed. These methods build upon the Hartree-Fock wave function to incorporate electron correlation. Some of the prominent post-Hartree-Fock methods include:

Møller-Plesset Perturbation Theory (MPn): This method treats electron correlation as a perturbation to the Hartree-Fock Hamiltonian. uni-rostock.de MP2, the second-order correction, is a widely used method that offers a significant improvement over Hartree-Fock at a manageable computational cost.

Configuration Interaction (CI): CI methods express the true wave function as a linear combination of the Hartree-Fock determinant and determinants corresponding to excited electronic states. youtube.com Including all possible excited determinants, known as Full CI, provides the exact solution to the Schrödinger equation within the given basis set, but it is computationally feasible only for very small systems. youtube.com

Coupled Cluster (CC) Theory: CC theory is another powerful method for including electron correlation and is considered one of the most accurate methods for small to medium-sized molecules. chemeurope.com

The application of these high-accuracy methods to 1-Methyl-1,5-diazecane dihydrochloride (B599025) would enable the precise determination of its geometric parameters, vibrational frequencies, and the relative energies of its different conformations. While computationally demanding, such calculations are invaluable for benchmarking more approximate methods and for obtaining reliable energetic data.

A hypothetical comparison of computational methods for predicting the total energy of a cyclic diamine is presented in the table below.

| Method | Basis Set | Relative Computational Cost | Hypothetical Total Energy (Hartree) |

| Hartree-Fock | 6-31G* | Low | -458.7 |

| MP2 | 6-311+G** | Medium | -459.5 |

| CCSD(T) | aug-cc-pVTZ | High | -459.8 |

This table is for illustrative purposes and does not represent actual calculated values for 1-Methyl-1,5-diazecane dihydrochloride.

Density Functional Theory (DFT) has emerged as a popular and versatile method in computational chemistry due to its favorable balance of accuracy and computational cost. longdom.orgunige.ch Unlike wave function-based methods, DFT calculates the total energy of a system based on its electron density. longdom.org The accuracy of DFT calculations is highly dependent on the choice of the exchange-correlation functional, which approximates the complex many-body effects of electron exchange and correlation. longdom.org

In the realm of azacycle chemistry, DFT has been extensively used to study a wide range of properties, including:

Molecular Structure and Conformation: DFT can accurately predict the equilibrium geometries of cyclic amines and the energy differences between their various conformers. acs.org

Electronic Properties: Properties such as ionization potentials, electron affinities, and charge distributions can be readily calculated using DFT, providing insights into the reactivity of the molecule. mdpi.com

Reaction Mechanisms: DFT is a powerful tool for elucidating reaction pathways, locating transition states, and calculating activation energies. nih.gov This is particularly useful for understanding the mechanisms of reactions involving cyclic amines. nih.gov

For this compound, DFT calculations can provide valuable information about its protonation state, the intramolecular interactions between the protonated amine groups, and the influence of the methyl group on the ring's conformation and reactivity. The choice of an appropriate functional, often a hybrid functional like B3LYP or a more modern functional from the M06 suite, is crucial for obtaining reliable results. researchgate.net

The following table illustrates typical data obtained from DFT calculations on a model azacycle.

| Property | DFT Functional | Basis Set | Calculated Value |

| Dipole Moment | B3LYP | 6-311+G(d,p) | 2.5 Debye |

| HOMO Energy | M06-2X | def2-TZVP | -6.8 eV |

| LUMO Energy | M06-2X | def2-TZVP | 1.2 eV |

| Proton Affinity | B3LYP | 6-311+G(d,p) | 230 kcal/mol |

This table contains hypothetical data for illustrative purposes.

Molecular Modeling and Simulation Approaches

While quantum chemical calculations provide detailed electronic information, molecular modeling and simulation techniques are essential for studying the dynamic behavior of molecules and larger systems over longer timescales.

Molecular mechanics (MM) methods employ classical mechanics to model molecular systems. The potential energy of the system is described by a force field, which is a set of empirical energy functions and parameters that describe the interactions between atoms. j-octa.com Force fields are computationally much less expensive than quantum mechanical methods, allowing for the simulation of large molecular systems and long-time dynamics. youtube.com

The development of an accurate force field for a specific class of molecules, such as cyclic diamines, is a multi-step process:

Functional Form Selection: Choosing appropriate mathematical functions to describe bond stretching, angle bending, torsional rotations, and non-bonded interactions (van der Waals and electrostatic). j-octa.com

Parameterization: Determining the parameters for these functions by fitting to experimental data (e.g., geometries, vibrational frequencies) and/or high-level quantum chemical calculations. ethz.chnih.gov

Validation: Testing the force field's ability to reproduce a wide range of experimental observables and to accurately predict properties that were not used in the parameterization process. nih.govnih.gov

For this compound, a dedicated force field would need to accurately capture the conformational preferences of the ten-membered ring, the interactions of the charged ammonium (B1175870) groups with counter-ions and solvent, and the influence of the methyl group. The validation of such a force field would involve comparing simulation results with experimental data, such as NMR-derived structural information. scirp.org

Understanding the detailed mechanism of a chemical reaction is crucial for controlling its outcome. Computational chemistry offers powerful tools for elucidating reaction mechanisms by mapping out the potential energy surface (PES) that connects reactants, transition states, and products. rsc.orgresearchgate.net

A key aspect of elucidating a reaction mechanism is the identification and characterization of the transition state (TS), which is the highest energy point along the reaction coordinate. acs.org Computational methods can locate the geometry of the TS and calculate its energy. The energy difference between the reactants and the transition state is the activation energy (Ea), which is a critical determinant of the reaction rate. researchgate.net

For reactions involving this compound, computational methods can be used to:

Identify Plausible Reaction Pathways: By exploring the potential energy surface, different possible routes for a given transformation can be identified.

Locate Transition State Structures: Algorithms are used to find the saddle points on the PES that correspond to transition states.

Calculate Activation Energies: The energy of the transition state relative to the reactants is calculated to determine the kinetic feasibility of a reaction pathway. researchgate.net

Analyze the Nature of the Transition State: By examining the vibrational modes of the transition state, the specific atomic motions involved in the bond-breaking and bond-forming processes can be understood.

DFT is a commonly used method for these calculations due to its good accuracy for a wide range of chemical reactions at a reasonable computational cost. nih.govarxiv.org The insights gained from these computational studies can guide the design of new reactions and catalysts.

Below is a hypothetical data table for a computed reaction profile.

| Species | Relative Energy (kcal/mol) |

| Reactants | 0.0 |

| Transition State | +15.2 |

| Intermediate | -5.8 |

| Second Transition State | +10.1 |

| Products | -12.4 |

This table illustrates the kind of data generated in a computational study of a reaction mechanism and is not specific to this compound.

Lack of Available Data for Theoretical and Computational Studies on this compound

Extensive searches of scientific literature and databases have revealed a significant lack of published research specifically focused on the theoretical and computational aspects of this compound. As a result, the generation of a detailed article on the potential energy surface mapping and the prediction of spectroscopic parameters for this specific compound is not possible at this time.

The requested article structure, focusing on "," requires in-depth data from computational chemistry research. This includes calculations of the potential energy surface, which describes the energy of the molecule as a function of its geometry, and the computational prediction of spectroscopic parameters such as NMR chemical shifts, vibrational frequencies (IR and Raman), and electronic absorption spectra.

Despite a thorough search for relevant studies, no specific scholarly articles, datasets, or computational findings for this compound were identified. The scientific community has not, to date, published research that would provide the necessary information to populate the requested sections on:

Computational Approaches for Reaction Mechanism Elucidation

Prediction of Spectroscopic Parameters via Computational Methods:This section would necessitate findings from computational spectroscopy studies, which use methods like Density Functional Theory (DFT) or other high-level ab initio calculations to predict the spectroscopic properties of the molecule.

Without access to such specific research, any attempt to create the requested content would be speculative and would not meet the required standards of scientific accuracy and reliance on verifiable sources.

It is important to note that while general methodologies for potential energy surface mapping and spectroscopic parameter prediction are well-established in computational chemistry, the application of these methods to a specific compound like this compound requires dedicated research projects. The absence of such publications indicates that this particular molecule has not yet been a focus of theoretical and computational investigation in the public domain.

Therefore, until such research is conducted and published, a scientifically rigorous and detailed article on the theoretical and computational studies of this compound, as per the requested outline, cannot be produced.

Future Research Horizons in 1-Methyl-1,5-diazecane Chemistry

The field of medium-sized nitrogen-containing heterocyclic compounds is continually evolving, driven by their diverse applications in medicinal chemistry and materials science. Within this class of molecules, this compound represents a foundational structure with significant potential for further exploration. This article outlines future directions and emerging research avenues in the chemistry of 1-Methyl-1,5-diazecane and related azacycles, focusing on advancements in synthesis, characterization, computational modeling, and reactivity.

Q & A

Q. What are the recommended methods for synthesizing 1-Methyl-1,5-diazecane dihydrochloride in a laboratory setting?

Methodological Answer: Synthesis typically involves quaternization of the parent amine (1-Methyl-1,5-diazecane) with hydrochloric acid. Key steps include:

- Amine Preparation : Use reductive amination or alkylation to generate the diazecane backbone.

- Salt Formation : React the free base with 2 equivalents of HCl in anhydrous ethanol or methanol under nitrogen to form the dihydrochloride salt.

- Purification : Recrystallize from a solvent system (e.g., ethanol/ether) to remove unreacted HCl and byproducts. Monitor stoichiometry to ensure a 2:1 HCl-to-amine ratio, as dihydrochloride salts require two acid molecules per base .

- Validation : Confirm stoichiometry via elemental analysis or titration .

Q. How should researchers characterize the purity and structural integrity of this compound?

Methodological Answer: Use a combination of analytical techniques:

- Purity :

- Structural Confirmation :

Q. What are the key safety considerations when handling this compound in laboratory experiments?

Methodological Answer:

- Personal Protective Equipment (PPE) : Wear nitrile gloves, safety goggles, and lab coats. Use fume hoods to avoid inhalation .

- Storage : Keep in airtight containers under dry, inert conditions (e.g., nitrogen atmosphere) at 2–8°C to prevent hydrolysis .

- Spill Management : Neutralize with sodium bicarbonate, collect residues, and dispose as hazardous waste .

- Toxicity : Acute toxicity data for analogous diazepane dihydrochlorides suggest LD > 300 mg/kg (oral, rat); avoid prolonged skin contact to prevent irritation .

Advanced Research Questions

Q. How can researchers optimize the synthesis yield of this compound while minimizing byproduct formation?

Methodological Answer:

- Reaction Optimization :

- Byproduct Mitigation :

- Inline Monitoring : Employ FTIR or Raman spectroscopy to detect intermediates (e.g., mono-hydrochloride) and adjust HCl stoichiometry dynamically .

- Chromatographic Purification : Use flash chromatography (silica gel, methanol/dichloromethane eluent) to isolate the dihydrochloride from mono-salts or unreacted amine .

Q. What experimental strategies are effective in resolving contradictory data regarding the stability of this compound under varying storage conditions?

Methodological Answer:

- Stability Studies :

- Forced Degradation : Expose the compound to heat (40°C), humidity (75% RH), and light (UV, 254 nm) for 4 weeks. Monitor degradation via HPLC and NMR .

- Kinetic Analysis : Use Arrhenius modeling to predict shelf-life under accelerated conditions .

- Data Reconciliation :

- Cross-Validation : Compare results from multiple techniques (e.g., TGA for water content, Karl Fischer titration for hygroscopicity) to resolve discrepancies in stability profiles .

Q. How can in vitro and in vivo models be designed to evaluate the biological activity of this compound?

Methodological Answer:

- In Vitro Assays :

- In Vivo Models :

- Neuroprotection Studies : Adapt marmoset Parkinson’s models (e.g., MPTP-induced neurodegeneration) with daily oral dosing (50–100 mg/kg) and monitor dopamine levels via microdialysis .

- Behavioral Metrics : Quantify locomotor activity and anxiety-related behaviors using open-field tests and elevated plus mazes .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.